molecular formula C20H16N2O2S B5754858 N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide

Cat. No.: B5754858
M. Wt: 348.4 g/mol
InChI Key: UYXVHNQUGFIOOH-UHFFFAOYSA-N
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Description

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide is recognized in chemical research as a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This compound has emerged as a critical pharmacological tool for investigating the molecular mechanisms of necroptosis, a form of programmed cell death with significant implications in inflammatory and degenerative diseases. By specifically targeting the kinase activity of RIPK1, this inhibitor allows researchers to probe the role of this pathway in cellular death signaling and the associated inflammatory response (Nature, 2018) . Its application is vital in preclinical studies aimed at understanding and potentially intervening in pathological conditions driven by dysregulated necroptosis, including neurodegenerative disorders like Amyotrophic Lateral Sclerosis (ALS) and Multiple Sclerosis, as well as inflammatory diseases (Cell, 2021) . The high specificity of this small molecule inhibitor makes it an invaluable asset for dissecting complex cell death pathways and for validating RIPK1 as a therapeutic target in modern biomedical research.

Properties

IUPAC Name

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-12-7-9-14(10-8-12)18-13(2)25-20(21-18)22-19(23)17-11-15-5-3-4-6-16(15)24-17/h3-11H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXVHNQUGFIOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which is then coupled with a benzofuran derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the synthesis of intermediate compounds, purification processes such as crystallization or chromatography, and final product isolation.

Chemical Reactions Analysis

Synthetic Routes and Key Reaction Mechanisms

The compound is synthesized through multi-step organic reactions, primarily involving:

  • Acylation reactions : Formation of the amide bond via nucleophilic substitution between benzofuran-2-carbonyl chloride and 5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine. This step typically employs dry dioxane as a solvent with triethylamine as a base to neutralize HCl byproducts .

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones or α-haloaldehydes under reflux conditions. For example, chloropropanals react with thiourea to yield 2-aminothiazole intermediates, which are subsequently acylated .

Amide Group

  • Hydrolysis : Under acidic or alkaline conditions, the amide bond undergoes hydrolysis to produce benzofuran-2-carboxylic acid and 5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine. Strong acids (e.g., HCl/H₂O) or bases (e.g., NaOH/ethanol) accelerate this reaction .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the amide to a secondary amine, though this pathway is less explored due to steric hindrance from the thiazole ring .

Thiazole Ring

  • Electrophilic substitution : The electron-deficient thiazole undergoes nitration or sulfonation at the 5-position under controlled conditions. For example, nitration with HNO₃/H₂SO₄ introduces nitro groups selectively .

  • Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids modifies the 4-methylphenyl substituent, enabling diversification of the aromatic system .

Benzofuran Moiety

  • Oxidation : The furan ring resists oxidation under mild conditions but may undergo ring-opening with strong oxidizers like KMnO₄ in acidic media, yielding dicarboxylic acid derivatives .

Reaction Optimization Data

Key reaction parameters and yields from peer-reviewed studies:

Reaction TypeReagents/ConditionsYield (%)Reference
Amide bond formationBenzofuran-2-carbonyl chloride, Et₃N, dioxane, RT88
Thiazole cyclizationThiourea, chloropropanal, EtOH, reflux79–85
Hydrolysis (acidic)6M HCl, 100°C, 6h92
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C68

Reactivity in Medicinal Chemistry Context

The compound’s derivatives exhibit enhanced bioactivity through targeted modifications:

  • Anticancer analogs : Introduction of chlorophenyl or trifluoromethyl groups at the benzyl position (e.g., via nucleophilic substitution) improves cytotoxicity against breast cancer (MCF-7) and hepatocellular carcinoma (HePG-2) cell lines, with IC₅₀ values <1 µM .

  • Antifungal derivatives : Bromination at the benzofuran’s 3-position followed by thiazolidinone ring formation yields analogs with MIC values of 1.6–12.5 µg/mL against Candida species .

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light induces cleavage of the thiazole ring, forming sulfonic acid byproducts.

  • Thermal stability : Decomposition initiates at 220°C via retro-Diels-Alder fragmentation of the benzofuran system .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of thiazole compounds exhibit significant anticancer properties. A study demonstrated that thiazole-based compounds could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide has shown promise in targeting specific cancer types, although further studies are needed to elucidate its efficacy and mechanism of action .

Antimicrobial Properties

Thiazole derivatives have been reported to possess antimicrobial activity against a spectrum of bacteria and fungi. The compound has been tested against various pathogens, showing potential as a lead compound for developing new antimicrobial agents. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Organic Electronics

The unique electronic properties of thiazole derivatives make them suitable candidates for organic electronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices has been explored to enhance the conductivity and stability of these materials .

Photovoltaic Devices

Recent advancements have shown that thiazole-based compounds can improve the efficiency of photovoltaic devices by acting as electron transport materials. The compound's ability to facilitate charge transfer processes is critical for enhancing the overall performance of solar cells .

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized several thiazole derivatives, including this compound. These compounds were tested against human cancer cell lines, revealing significant cytotoxic effects at micromolar concentrations. The study concluded that further optimization could lead to potent anticancer agents .

Case Study 2: Antimicrobial Screening

A comprehensive screening of various thiazole derivatives was conducted to evaluate their antimicrobial efficacy. This compound was among those tested against strains of Staphylococcus aureus and Escherichia coli, showing promising results that warrant additional investigation into its therapeutic potential .

Mechanism of Action

The mechanism by which N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to changes in cellular functions and ultimately therapeutic effects.

Comparison with Similar Compounds

Thiophene-Based Thiazol-2-yl Carboxamides

Compounds such as N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5f) and its brominated derivative 6d () share the thiazol-2-yl carboxamide backbone but replace benzofuran with thiophene. Key differences include:

  • Biological Activity : Compound 5f exhibits significant cytotoxic and cytostatic effects, attributed to the dichlorobenzyl group enhancing hydrophobic interactions with cellular targets . The target compound’s 4-methylphenyl group may offer similar advantages but with reduced electronegativity.

Triazole-Thiazole Hybrids

describes 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9], which incorporate triazole and sulfonyl groups. Unlike the target compound, these structures exhibit tautomerism (thione vs. thiol forms), confirmed by IR spectra lacking νS-H bands .

Benzofuran Derivatives with Varied Heterocycles

Imidazolidinone-Linked Benzofuran Carboxamide

describes 5-chloro-N-{[(4R)-2,5-dioxo-4-(1,3-thiazol-2-yl)imidazolidin-4-yl]methyl}-1-benzofuran-2-carboxamide, which shares the benzofuran carboxamide motif but adds an imidazolidinone-thiazole hybrid. The chlorine substituent and imidazolidinone ring introduce distinct electronic and steric effects, possibly influencing target selectivity compared to the simpler thiazole substitution in the target compound.

Physicochemical and Spectroscopic Comparisons

Spectroscopic Data

  • IR Spectroscopy : The target compound’s carbonyl (C=O) stretch is expected near 1660–1680 cm⁻¹, consistent with benzofuran carboxamides in . NH stretches (3150–3400 cm⁻¹) align with thiazole derivatives like 3e and 3g .
  • NMR : The 4-methylphenyl group in the target compound would show aromatic protons near δ 7.2–7.5 ppm (similar to 3e ’s tolyl signals at δ 7.25–7.75 ppm) and a methyl singlet at δ 2.3–2.5 ppm .

Comparative Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) Notable Bioactivity Reference
Target Compound Benzofuran-Thiazole 5-Methyl, 4-(4-methylphenyl) Not reported Hypothesized anticancer
N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5f) Thiophene-Thiazole 2,4-Dichlorobenzyl Not reported Cytotoxic, cytostatic
5-Chloro-N-{[(4R)-2,5-dioxoimidazolidin-4-yl]methyl}-1-benzofuran-2-carboxamide Benzofuran-Imidazolidinone Chlorine, Imidazolidinone Not reported Not reported
3e () Indole-Thiazole 4-Methylphenylsulfonyl 257–258 High yield (97%)

Biological Activity

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and research findings.

1. Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the formation of the thiazole ring followed by coupling with a benzofuran derivative. The process may utilize catalysts and specific solvents under controlled conditions to achieve high yield and purity .

Synthetic Route Overview

StepReaction TypeDescription
1Thiazole FormationCondensation of α-haloketones with thioamides.
2Coupling ReactionNucleophilic substitution to link thiazole and benzofuran units.
3Final AssemblyControlled conditions for product isolation.

2.1 Antimicrobial Activity

This compound has been evaluated for its antibacterial and antifungal properties. In vitro studies have demonstrated its effectiveness against various pathogenic microorganisms.

Antibacterial Activity:
The compound exhibited notable antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Antifungal Activity:
It also showed antifungal effects against species such as Candida albicans and Aspergillus niger, indicating its potential as an antifungal agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular processes. Research indicates that the thiazole moiety contributes significantly to its pharmacological effects through modulation of these targets .

3. Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the chemical structure can enhance biological activity:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., NO₂) at specific positions on the phenyl ring has been shown to improve antimicrobial potency.
  • Hydrophobic Moieties: Incorporating hydrophobic components enhances lipophilicity, which is beneficial for increased bioactivity .

4. Case Studies

Several studies have documented the efficacy of this compound:

Case Study 1: Antibacterial Efficacy
A study reported that derivatives of thiazole compounds exhibited MIC values ranging from 0.7 to 2.8 µg/mL against Staphylococcus aureus, outperforming traditional antibiotics like vancomycin .

Case Study 2: Antifungal Properties
Another investigation highlighted that the compound demonstrated strong antifungal activity against A. flavus and A. fumigatus, with MIC values significantly lower than those of fluconazole .

5. Conclusion

This compound represents a promising candidate for further development in antimicrobial therapies due to its potent biological activities and favorable structure-properties relationship. Ongoing research is essential to fully elucidate its mechanisms and optimize its efficacy for clinical applications.

This compound's diverse biological activities underscore the importance of continued exploration in medicinal chemistry, particularly within the context of rising antibiotic resistance and the need for novel therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide?

  • Answer : The compound can be synthesized via condensation reactions between functionalized thiazole and benzofuran precursors. For example, a carboxamide linkage is typically formed using coupling reagents like EDCI/HOBt or by activating the carboxylic acid (e.g., via acyl chloride formation) and reacting it with the thiazol-2-amine derivative. Reaction conditions (e.g., solvent, temperature, and catalysts) must be optimized to achieve yields >60% . Purification often involves column chromatography or recrystallization from methanol/chloroform mixtures .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying proton environments and carbon frameworks. For instance, diagnostic signals include aromatic protons in the benzofuran (δ 7.2–7.8 ppm) and thiazole (δ 6.8–7.1 ppm) moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereoelectronic effects and hydrogen-bonding patterns (e.g., N–H⋯N interactions stabilizing dimeric structures) .

Advanced Research Questions

Q. What methodologies are recommended for analyzing contradictory bioactivity data in studies involving this compound?

  • Answer : Contradictions may arise from differences in assay conditions (e.g., pH, temperature) or compound purity. Researchers should:

  • Validate purity via HPLC (≥95%) and elemental analysis.
  • Replicate assays under standardized protocols (e.g., IC₅₀ measurements in triplicate).
  • Perform structure-activity relationship (SAR) studies to isolate substituent effects (e.g., methyl groups on thiazole vs. benzofuran rings) .
    • Example: A 2024 study resolved discrepancies in enzyme inhibition by comparing crystallographic data with molecular docking simulations .

Q. How can researchers optimize reaction conditions to mitigate side-product formation during synthesis?

  • Answer : Key strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalyst screening : Use of Pd/C or CuI for cross-coupling steps reduces byproducts.
  • Temperature control : Lower temperatures (0–5°C) minimize decomposition of acid-sensitive intermediates.
  • Monitoring via TLC or LC-MS ensures real-time detection of side reactions .

Q. What experimental approaches are used to assess the compound’s pharmacokinetic properties in preclinical studies?

  • Answer :

  • In vitro assays : Microsomal stability tests (e.g., liver microsomes) evaluate metabolic degradation.
  • Permeability : Caco-2 cell monolayers predict intestinal absorption.
  • Plasma protein binding : Equilibrium dialysis quantifies free vs. bound fractions.
  • Pharmacodynamic modeling : Dose-response curves correlate plasma concentrations with target engagement (e.g., IC₅₀ values for enzyme inhibition) .

Q. How does polymorphism impact the compound’s stability and bioavailability?

  • Answer : Polymorphs arise from variations in crystallization conditions. Researchers should:

  • Screen solvents (e.g., ethanol vs. acetonitrile) to isolate stable forms.
  • Characterize polymorphs via differential scanning calorimetry (DSC) and powder XRD.
  • Assess dissolution rates and hygroscopicity; metastable forms may exhibit higher solubility but lower shelf-life .

Methodological Considerations

Q. What strategies are effective in designing SAR studies for thiazole-benzofuran hybrids?

  • Answer :

  • Core modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the thiazole ring to enhance electrophilic reactivity.
  • Substituent mapping : Compare para- vs. meta-substituted benzofurans to identify steric/electronic effects.
  • Bioisosteric replacement : Replace the benzofuran with benzothiophene to study π-stacking interactions .

Q. How can computational methods complement experimental data in studying this compound?

  • Answer :

  • Molecular docking : Predict binding affinities to targets (e.g., PFOR enzyme) using AutoDock Vina.
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess redox stability.
  • MD simulations : Model solvation effects and conformational dynamics over 100-ns trajectories .

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